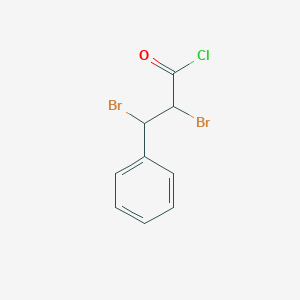
2,3-Dibromo-3-phenylpropanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-3-phenylpropanoyl chloride is an organic compound with the molecular formula C9H7Br2ClO. It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by bromine atoms, and the carboxyl group is converted to an acyl chloride. This compound is known for its reactivity and is used in various chemical synthesis processes .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,3-dibromo-3-phenylpropanoyl chloride typically involves the bromination of cinnamic acid followed by chlorination. The process can be summarized as follows:
Bromination of Cinnamic Acid: Cinnamic acid is dissolved in dichloromethane, and bromine is added dropwise at room temperature.
Industrial Production Methods: In industrial settings, the process is optimized for higher yields and purity. The bromination step is carried out in a controlled environment, and the chlorination is performed using advanced techniques to ensure complete conversion and minimal by-products .
化学反应分析
Types of Reactions: 2,3-Dibromo-3-phenylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 2,3-dibromo-3-phenylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiourea (NH2CSNH2) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
科学研究应用
2,3-Dibromo-3-phenylpropanoyl chloride is utilized in various scientific research fields:
作用机制
The mechanism of action of 2,3-dibromo-3-phenylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The bromine atoms on the molecule also contribute to its reactivity, enabling further functionalization .
相似化合物的比较
2,3-Dibromo-3-phenylpropanoic Acid: Similar structure but with a carboxyl group instead of an acyl chloride.
2,3-Dibromo-3-phenylpropiophenone: A ketone derivative with similar bromine substitution.
Uniqueness: 2,3-Dibromo-3-phenylpropanoyl chloride is unique due to its acyl chloride group, which makes it highly reactive and versatile in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various applications .
属性
CAS 编号 |
93696-65-2 |
|---|---|
分子式 |
C9H7Br2ClO |
分子量 |
326.41 g/mol |
IUPAC 名称 |
2,3-dibromo-3-phenylpropanoyl chloride |
InChI |
InChI=1S/C9H7Br2ClO/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H |
InChI 键 |
BOBCYEPTLFPZKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(C(=O)Cl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


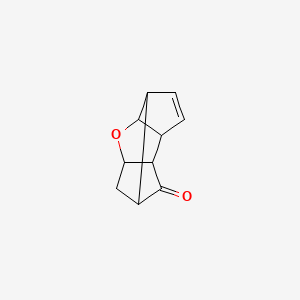
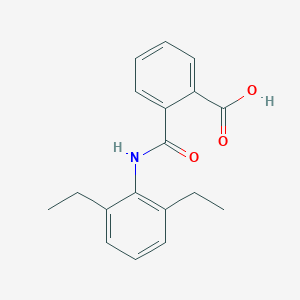
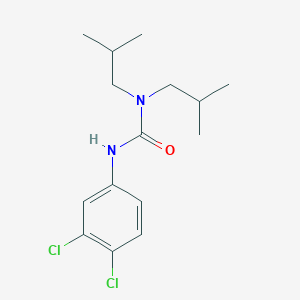

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
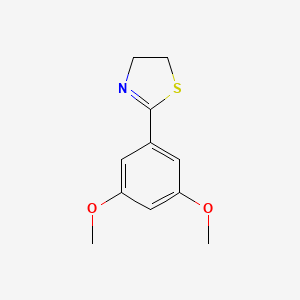
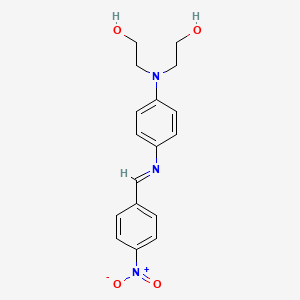
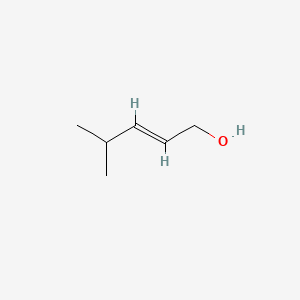
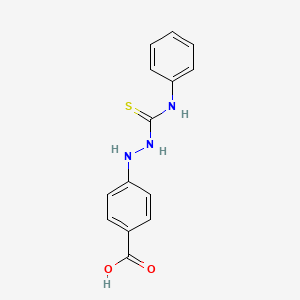
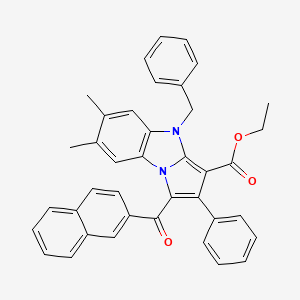
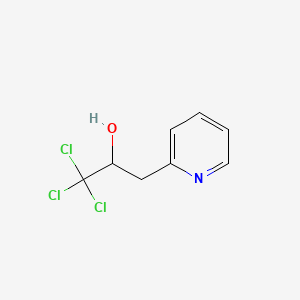
![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-](/img/structure/B15075353.png)

